甲基 2-(2-甲基喹啉-8-基)乙酸酯

描述

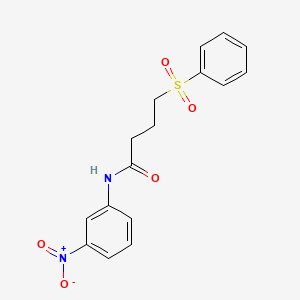

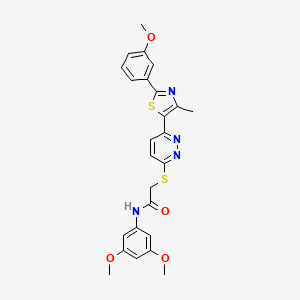

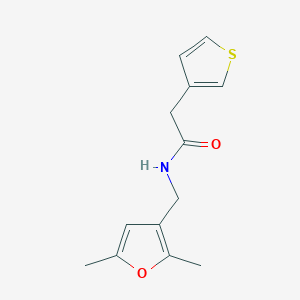

“Methyl 2-(2-methylquinolin-8-yl)acetate” is a chemical compound with the linear formula C13H13NO2 . It is a derivative of quinoline, a type of nitrogen-containing heterocycle .

Molecular Structure Analysis

The molecular structure of “Methyl 2-(2-methylquinolin-8-yl)acetate” is based on its linear formula, C13H13NO2 . This indicates that the compound contains 13 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .科学研究应用

Organic Light-Emitting Diodes (OLEDs)

“Methyl 2-(2-methylquinolin-8-yl)acetate” could potentially be used in the realm of Organic Light-Emitting Diodes (OLEDs) . OLEDs are composed of organic semiconductor materials that emit light when an electric field is applied . In the domain of OLED devices, it is plausible for nano-based Mg metal complexes to play a role as electron and hole-transport layers .

Organic Photovoltaic Cells

This compound could also find applications in organic photovoltaic cells . These are a type of solar cell that uses organic electronics–a branch of electronics that deals with conductive organic polymers or small organic molecules–for light absorption and charge transport.

Display Technologies

“Methyl 2-(2-methylquinolin-8-yl)acetate” could be used in display technologies . OLEDs have numerous potential applications in the realm of display technologies as next-generation solid-state light sources .

Synthesis of Nanorods

The compound could be used in the synthesis of nanorods . In a particular study, 2-(2-methyl 8-hydroxyquinoline) magnesium [Mg(mq)2] nanorods were synthesized using 2-methyl 8- hydroxyquinoline and magnesium acetate .

Antimicrobial Applications

Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus, which “Methyl 2-(2-methylquinolin-8-yl)acetate” is part of, exhibit a wide range of biological activities, including antimicrobial effects .

Anticancer Applications

“Methyl 2-(2-methylquinolin-8-yl)acetate” could potentially have anticancer applications . A number of prescribed drugs incorporate this group, and numerous 8-HQ- based molecules can be used to develop potent lead compounds with good efficacy and low toxicity .

未来方向

The future directions for research on “Methyl 2-(2-methylquinolin-8-yl)acetate” and related compounds could involve further exploration of their potential biological activities and applications in medicine, particularly in cancer treatment . Additionally, research could focus on developing more efficient synthesis methods for these compounds .

属性

IUPAC Name |

methyl 2-(2-methylquinolin-8-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9-6-7-10-4-3-5-11(13(10)14-9)8-12(15)16-2/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYIDFCWKYEFLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2CC(=O)OC)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[(2-Oxoimidazolidin-1-yl)methyl]phenyl]prop-2-ynamide](/img/structure/B2816821.png)

![3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![8-(4-ethoxyphenyl)-N-isobutyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2816833.png)

![3-[2,2-Bis(furan-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2816838.png)